molecular formula C22H24ClN3O2S B11603931 N-(4-chlorophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-sulfanylideneimidazolidin-4-yl]acetamide

N-(4-chlorophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-sulfanylideneimidazolidin-4-yl]acetamide

Cat. No.: B11603931
M. Wt: 430.0 g/mol
InChI Key: ZDGOYBIHCVCICF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-sulfanylideneimidazolidin-4-yl]acetamide is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethyl group, a phenylpropyl group, and a sulfanylideneimidazolidinone core

Properties

Molecular Formula

C22H24ClN3O2S

Molecular Weight

430.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C22H24ClN3O2S/c1-2-25-21(28)19(15-20(27)24-18-12-10-17(23)11-13-18)26(22(25)29)14-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-13,19H,2,6,9,14-15H2,1H3,(H,24,27)

InChI Key

ZDGOYBIHCVCICF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)CCCC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-sulfanylideneimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring of a chlorobenzene derivative.

    Addition of the Phenylpropyl Group: The phenylpropyl group can be added through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Incorporation of the Sulfanylidene Group: The sulfanylidene group can be introduced through a thiolation reaction, where a thiol reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-sulfanylideneimidazolidin-4-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, and halides, often in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols, amines, and other reduced derivatives.

    Substitution: Substituted aromatic compounds and other derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-sulfanylideneimidazolidin-4-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-sulfanylideneimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-sulfanylideneimidazolidin-4-yl]acetamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-thioxoimidazolidin-4-yl]acetamide: Differing by the presence of a thioxo group instead of a sulfanylidene group.

    N-(4-chlorophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-imidazolidin-4-yl]acetamide: Lacking the sulfanylidene group.

    N-(4-chlorophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-sulfanylideneimidazolidin-4-yl]propionamide: Differing by the presence of a propionamide group instead of an acetamide group.

Biological Activity

N-(4-chlorophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-sulfanylideneimidazolidin-4-yl]acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, molecular interactions, and biological evaluations.

Chemical Structure and Properties

The compound features a complex structure characterized by a chlorophenyl group, an imidazolidinone moiety, and a sulfanylidene linkage. Its molecular formula is C19H21ClN2O2SC_{19}H_{21}ClN_2O_2S. The presence of the chlorophenyl group suggests potential for diverse pharmacological effects, including antimicrobial and anticancer activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. For instance, the initial step may include the formation of imidazolidinone derivatives followed by acylation with acetic acid derivatives. The final product can be purified through recrystallization or chromatography methods.

Example Synthesis Pathway

  • Formation of Imidazolidinone : Reacting appropriate amines with carbonyl compounds.
  • Acylation : Introducing the acetamide functionality through acyl chloride or anhydride.
  • Final Modifications : Adjusting substituents to achieve the desired biological profile.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation in breast (MCF-7) and lung (A549) cancer cells. The IC50 values indicate that the compound's effectiveness varies with cell type, showing promising results compared to established chemotherapeutics like Methotrexate .

Molecular docking studies reveal that this compound interacts with key enzymes involved in cancer metabolism and bacterial growth inhibition. These interactions suggest that the compound may function as an enzyme inhibitor, potentially disrupting metabolic pathways critical for cell survival .

Case Study 1: Cytotoxicity Evaluation

In a study evaluating a series of similar compounds, it was demonstrated that derivatives showed varying degrees of cytotoxicity against MCF-7 and A549 cell lines. The most potent derivative exhibited an IC50 value of 5.73 µM against A549 cells, indicating significant potential for further development .

Case Study 2: Antibacterial Screening

Another case study focused on antibacterial screening revealed that several derivatives of the compound displayed strong inhibitory activity against Bacillus subtilis at concentrations as low as 25 µM, highlighting their potential as therapeutic agents against resistant bacterial strains .

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